Anti-inflammatory agent 50

IL-6 cytokine macrophage

Standard anti-inflammatory screening tools often fail to recapitulate multi-pathway suppression required for LPS-induced ALI models. Anti-inflammatory agent 50 (MW: 673.88; C40H55N3O6) simultaneously inhibits MAPK, NF-κB, and NLRP3 signaling-a polypharmacology profile absent in fusidic acid or single-target inhibitors. - In vitro potency: NO IC50 3.26 μM; IL-6 IC50 1.85 μM; TNF-α IC50 3.88 μM (RAW264.7 macrophages) - Validated in vivo: Attenuates ALI via COX-2/iNOS suppression - Ideal as: Positive control for anti-inflammatory HTS or pathway dissection probe

Molecular Formula C40H55N3O6
Molecular Weight 673.9 g/mol
Cat. No. B12379256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 50
Molecular FormulaC40H55N3O6
Molecular Weight673.9 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C
InChIInChI=1S/C40H55N3O6/c1-24(2)12-11-15-29(37(47)48-23-27-22-43(42-41-27)28-13-9-8-10-14-28)35-31-20-33(46)36-38(5)18-17-32(45)25(3)30(38)16-19-39(36,6)40(31,7)21-34(35)49-26(4)44/h8-10,12-14,22,25,30-34,36,45-46H,11,15-21,23H2,1-7H3/b35-29-/t25-,30-,31-,32+,33+,34-,36?,38-,39-,40-/m0/s1
InChIKeyXWJDRSBCBOWDSZ-QZJNGYQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 50 Overview


Anti-inflammatory agent 50 (compound a1) is a synthetic fusidic acid analogue (MW: 673.88 Da; Formula: C40H55N3O6) that inhibits inflammatory mediators NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophages . The compound attenuates acute lung injury (ALI) by suppressing MAPK, NF-κB, and NLRP3 inflammasome signaling pathways . It is available from multiple commercial vendors for non-human research applications .

Multi-pathway inflammation signaling probe (MAPK, NF-κB, NLRP3)
Reported modulation of NO, IL-6, TNF-α in macrophage models
Synthetic fusidic acid analog with distinct polypharmacology

Why Generic Alternatives Fall Short


Anti-inflammatory agent 50 is not a simple prodrug of fusidic acid. Its triazole-modified scaffold confers a distinct polypharmacology profile—simultaneously inhibiting MAPK phosphorylation, blocking IκBα degradation, and suppressing NLRP3 inflammasome activation—that is absent in the parent molecule . Conventional pan-NF-κB inhibitors (e.g., BAY 11-7082) or single-target MAPK inhibitors (e.g., p38 inhibitors) lack the coordinated pathway suppression required to recapitulate the compound's in vivo efficacy in LPS-induced ALI models . Therefore, substituting with a structurally similar analog without this specific polypharmacology may yield different or attenuated biological outcomes in inflammation research.

Polypharmacology mismatch
Pan-NF-κB or single-target MAPK inhibitors may not reproduce the coordinated pathway modulation reported for this compound.
Scaffold-dependent activity
Structurally similar fusidic acid analogs lacking the triazole modification likely do not engage the same multi-target profile.
In vivo model context may differ
Alternative anti-inflammatory agents without reported ALI model data may not provide comparable pulmonary inflammation endpoint context.

Differentiation from Closest Analogs


Superior IL-6 Inhibition Potency

Anti-inflammatory agent 50 inhibits IL-6 production in LPS-stimulated RAW264.7 cells with an IC50 of 1.85 μM . Anti-inflammatory agent 22, another synthetic anti-inflammatory compound, exhibits an IC50 of 14.6 μM for TNF-α inhibition in the same cellular model, but its IL-6 inhibitory activity is not reported, and it is not a fusidic acid derivative . Cross-study comparison indicates Anti-inflammatory agent 50 is at least 7.9-fold more potent in suppressing IL-6 production than Anti-inflammatory agent 22's TNF-α inhibition, with direct IL-6 data unavailable for the comparator.

IL-6 Inhibition
Cross-study comparable
1.85 μM (target)
vs comparator IL-6 not reported
Supports IL-6 pathway research fit; comparator lacks direct IL-6 data.
≥7.9-fold difference relative to comparator TNF-α IC50 of 14.6 μM
IL-6 cytokine macrophage

Enhanced NO Suppression in Macrophages

Anti-inflammatory agent 50 suppresses LPS-induced NO production in RAW264.7 cells with an IC50 of 3.26 μM . Anti-inflammatory agent 98 (Compound 8), a benzofuran natural product derivative, inhibits NO production with an IC50 of 14.79 μM in the same assay system . This represents a 4.5-fold potency advantage for Anti-inflammatory agent 50.

NO Suppression
Cross-study comparable
IC50 3.26 μM
4.5-fold lower than comparator (14.79 μM)
Reported NO pathway assay sensitivity at lower concentrations.
RAW264.7 macrophages, LPS-stimulated
nitric oxide iNOS macrophage

Multi-Pathway Modulation Advantage

Anti-inflammatory agent 50 simultaneously inhibits MAPK phosphorylation (p38, JNK, ERK), NF-κB activation (via IκBα phosphorylation blockade), and NLRP3 inflammasome signaling in LPS-induced ALI mice . In contrast, COX-2-IN-46, a potent selective COX-2 inhibitor (IC50 = 87.74 nM), targets only the COX-2 enzymatic pathway . This functional divergence means Anti-inflammatory agent 50 may modulate a broader inflammatory cascade, potentially relevant in models where COX-2 inhibition alone is insufficient.

Pathway Modulation
Class-level inference
3 pathways (MAPK, NF-κB, NLRP3)
Comparator: COX-2 only
Enables multi-pathway interaction studies; broader than single-target agents.
Qualitative mechanistic divergence
MAPK NF-κB NLRP3 polypharmacology

In Vivo Efficacy in Acute Lung Injury

Anti-inflammatory agent 50 (compound a1) reduces lung inflammation and lowers levels of NO, IL-6, TNF-α, COX-2, and iNOS in mice with LPS-induced acute lung injury (ALI) . This represents the only reported in vivo validation among the directly comparable anti-inflammatory agents 22, 98, and fusidic acid itself in this specific disease model. While these other compounds have in vitro data, in vivo ALI efficacy data are absent from their public datasheets.

In Vivo ALI Model
Head-to-head comparison
Reduced lung inflammatory mediators
Comparators: no reported ALI data
Only compound with reported in vivo ALI model response; others lack model-specific data.
LPS-induced mouse model
acute lung injury in vivo mouse model pulmonary inflammation

Optimal Research Applications


Acute Lung Injury Disease Modeling

Anti-inflammatory agent 50 is uniquely suited for LPS-induced ALI studies in mice, where it has demonstrated attenuation of pulmonary inflammation and reduction of NO, IL-6, TNF-α, COX-2, and iNOS levels . This makes it a valuable tool for investigating ALI/ARDS pathophysiology and evaluating potential therapeutic interventions.

Inflammatory Signaling Crosstalk Studies

Due to its concurrent inhibition of MAPK, NF-κB, and NLRP3 pathways , this compound is ideal for dissecting the interplay between these signaling cascades in macrophages or other immune cells. It can serve as a pharmacological probe to differentiate pathway contributions to complex inflammatory phenotypes.

Benchmarking Novel Anti-Inflammatories

With well-defined in vitro IC50 values (NO: 3.26 μM; IL-6: 1.85 μM; TNF-α: 3.88 μM) in the widely used RAW264.7 cell model , Anti-inflammatory agent 50 provides a reliable positive control for screening new anti-inflammatory candidates. Its potency allows for clear assay windows when evaluating novel chemical entities.

Fusidic Acid Scaffold Optimization

As a structurally distinct fusidic acid derivative with demonstrated anti-inflammatory activity diverging from the parent compound's antibiotic profile, this compound serves as a valuable reference point for medicinal chemistry campaigns aimed at designing next-generation fusidic acid analogs with improved or novel therapeutic properties .

Application
Selection Property
Validation Focus
Pulmonary inflammation model research
Reported multi-pathway modulation
In vivo ALI model response endpoints
Inflammatory pathway crosstalk studies
Concurrent MAPK, NF-κB, NLRP3 assay context
Macrophage signaling dissection
Anti-inflammatory compound benchmarking
Reference IC50 values (see Evidence section)
Assay window and comparator context
Fusidic acid analog structure-activity research
Triazole-modified scaffold distinct pharmacology
Scaffold-specific anti-inflammatory phenotype

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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